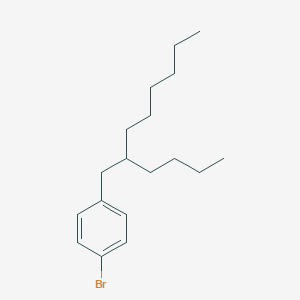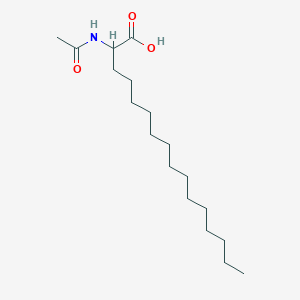![molecular formula C30H20Cl2O4S2 B14067214 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene CAS No. 125430-15-1](/img/structure/B14067214.png)
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is an organic compound that belongs to the class of sulfones. It is characterized by the presence of two sulfonyl groups attached to a benzene ring, with each sulfonyl group further connected to a 4-chlorophenyl group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 1,4-dibromobenzene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the required quality standards for industrial applications.
Chemical Reactions Analysis
Types of Reactions
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing sulfonyl groups.
Oxidation and Reduction: The sulfonyl groups can be reduced to sulfides or oxidized to sulfonic acids under appropriate conditions.
Coupling Reactions: The compound can undergo coupling reactions with various nucleophiles to form more complex structures.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with various functional groups.
Reduction: Products include sulfides and thiols.
Oxidation: Products include sulfonic acids and sulfonates.
Scientific Research Applications
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of high-performance materials, including polymers and resins, due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function.
Pathways Involved: It may affect cellular signaling pathways, leading to changes in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- Bis(4-chlorophenyl) sulfone
- 4,4’-Dichlorodiphenyl sulfone
- 4,4’-Bis(4-chlorophenyl)sulfonyl-1,1’-biphenyl
Uniqueness
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to chemical degradation make it particularly valuable in applications requiring durable materials.
Properties
CAS No. |
125430-15-1 |
|---|---|
Molecular Formula |
C30H20Cl2O4S2 |
Molecular Weight |
579.5 g/mol |
IUPAC Name |
1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene |
InChI |
InChI=1S/C30H20Cl2O4S2/c31-25-9-17-29(18-10-25)37(33,34)27-13-5-23(6-14-27)21-1-2-22(4-3-21)24-7-15-28(16-8-24)38(35,36)30-19-11-26(32)12-20-30/h1-20H |
InChI Key |
YAAZCAOKAIYPLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


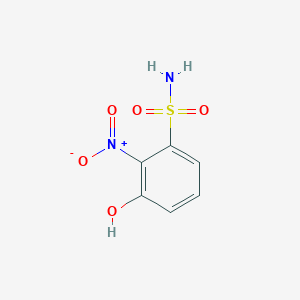
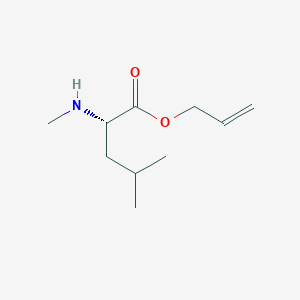
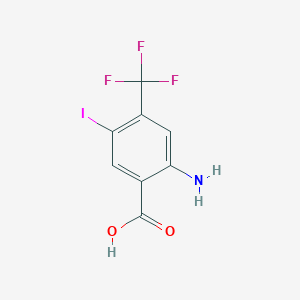




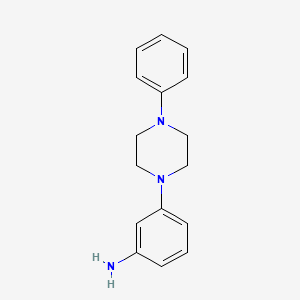
![Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate](/img/structure/B14067201.png)
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
